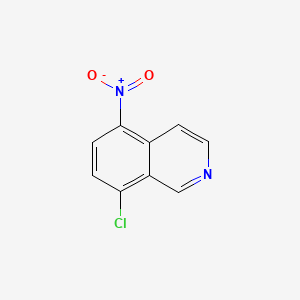

8-Chloro-5-nitroisoquinoline

Übersicht

Beschreibung

8-Chloro-5-nitroisoquinoline is a derivative of the isoquinoline family, known for its diverse biological activities and applications in various fields. This compound has garnered attention due to its potential as a proteasome inhibitor, anticancer agent, antimicrobial, and corrosion inhibitor.

Vorbereitungsmethoden

The synthesis of 8-Chloro-5-nitroisoquinoline typically involves nitration and chlorination reactions. One common method includes the nitration of isoquinoline followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

8-Chloro-5-nitroisoquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-5-nitroisoquinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential as a proteasome inhibitor, which is crucial in regulating protein degradation within cells.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit proteasome activity, leading to the accumulation of damaged proteins and inducing cell death in cancer cells.

Industry: It is used as a corrosion inhibitor, protecting metals from oxidative damage.

Wirkmechanismus

The mechanism of action of 8-Chloro-5-nitroisoquinoline involves its interaction with the ubiquitin-proteasome system (UPS). By inhibiting the proteasome, the compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of damaged or misfolded proteins. This accumulation can trigger cell death pathways, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

8-Chloro-5-nitroisoquinoline can be compared with other isoquinoline derivatives such as:

1-Chloro-5-nitroisoquinoline: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.

5-Nitroisoquinoline: Lacks the chlorine atom, which may result in different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable tool in organic synthesis, biological research, and industrial processes.

Biologische Aktivität

Overview

8-Chloro-5-nitroisoquinoline is a member of the isoquinoline family, which has attracted considerable attention due to its diverse biological activities. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, where it is recognized for its anticancer and antimicrobial properties. Its mechanism of action primarily involves inhibition of the proteasome, which plays a crucial role in protein degradation within cells.

The molecular formula of this compound is C_9H_6ClN_2O_2, with a molecular weight of 208.605 g/mol. The synthesis typically involves nitration and chlorination reactions, using concentrated nitric acid and sulfuric acid for nitration, followed by chlorination with thionyl chloride or phosphorus pentachloride.

The compound's biological activity is largely attributed to its interaction with the ubiquitin-proteasome system (UPS). By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins. This accumulation can trigger apoptotic pathways, making it a potential candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting protein homeostasis. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.438 | Proteasome inhibition |

| HeLa | 0.500 | Accumulation of damaged proteins |

| MCF-7 | 0.600 | Induction of apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is particularly potent against lung cancer (A549) and cervical cancer (HeLa) cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial protein synthesis and function, leading to cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : In a comparative study involving multiple cancer cell lines, this compound was found to be more effective than traditional chemotherapeutics in inducing apoptosis through proteasome inhibition .

- Antimicrobial Efficacy : A study tested the compound against resistant strains of bacteria and found that it significantly reduced bacterial load in vitro, suggesting potential for development as an antibiotic agent .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, further supporting its role as an anticancer agent .

Eigenschaften

IUPAC Name |

8-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAMHAYSMRYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697686 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156901-43-8 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary chemical reaction that 8-chloro-5-nitroisoquinoline undergoes in the presence of liquid methylamine and potassium permanganate?

A1: The research paper demonstrates that this compound (along with several other nitroisoquinolines) undergoes an amination reaction when treated with liquid methylamine and potassium permanganate. Specifically, the nitro group (-NO2) is replaced with a methylamino group (-NHCH3), resulting in the formation of 8-chloro-5-(methylamino)isoquinoline [].

Q2: How does the position of the nitro group on the isoquinoline ring affect the amination reaction with liquid methylamine and potassium permanganate?

A2: While the research focuses on this compound, it investigates a range of nitroisoquinoline compounds with varied nitro group positions. The study observes that the reaction regioselectivity, meaning which position on the molecule is preferentially reacted, is influenced by the nitro group's location. Quantum-chemical calculations suggest that this regioselectivity is likely controlled by interactions between the "frontal molecular orbitals" (FMOs) of the reacting molecules []. This implies that the position of the nitro group directly impacts how the molecules interact and, therefore, the reaction outcome.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.